

A Comparative Guide to the Reactivity of Methyl 3-Chloro-3-oxopropanoate

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Compound of Interest

Compound Name: methyl 3-chloro-3-oxopropanoate

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This guide provides a comprehensive analysis of the reactions of **methyl 3-chloro-3-oxopropanoate**, a versatile reagent in organic synthesis. We will delve into its mechanistic pathways, compare its performance with viable alternatives, and provide detailed experimental protocols for key transformations. The information presented is intended to assist researchers in making informed decisions for their synthetic strategies.

Introduction to Methyl 3-Chloro-3-oxopropanoate

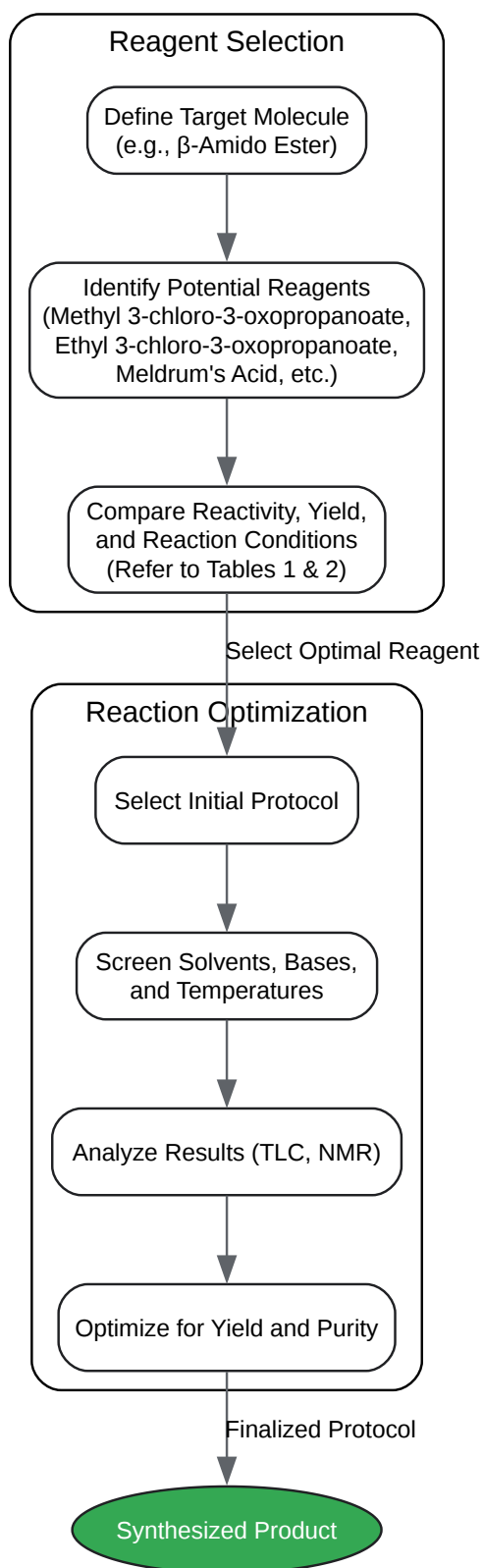
Methyl 3-chloro-3-oxopropanoate, also known as methyl malonyl chloride, is a bifunctional molecule containing both an ester and an acyl chloride group.^[1] This unique structure allows it to participate in a variety of chemical reactions, making it a valuable building block for the synthesis of diverse molecular architectures, including β -keto esters, amides, and heterocyclic compounds.^[2] Its reactivity is primarily centered around the highly electrophilic acyl chloride moiety, which readily undergoes nucleophilic acyl substitution.

Mechanistic Investigations of Key Reactions

The primary mode of reactivity for **methyl 3-chloro-3-oxopropanoate** involves nucleophilic acyl substitution at the acyl chloride. This reaction proceeds through a tetrahedral intermediate, followed by the elimination of the chloride leaving group.

Reaction with Amines (Amidation)

The reaction of **methyl 3-chloro-3-oxopropanoate** with primary or secondary amines yields the corresponding β -amido esters. The lone pair of electrons on the nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride.



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References

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